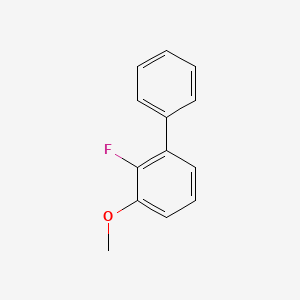
2-Fluoro-1-methoxy-3-phenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-methoxy-3-phenylbenzene is an organic compound with the molecular formula C13H11FO It is a derivative of benzene, where a fluorine atom is attached to the second carbon, a methoxy group to the first carbon, and a phenyl group to the third carbon of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoro-1-methoxy-3-phenylbenzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically occurs under mild conditions and is tolerant of various functional groups.
Another method involves the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine-substituted benzene derivative reacts with a methoxy group under basic conditions . This method is particularly useful for synthesizing fluorine-containing aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-methoxy-3-phenylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the aromatic ring reacts with electrophiles to form substituted products.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be replaced by nucleophiles under basic conditions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Aromatic Substitution: Reagents include strong bases such as sodium hydroxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
EAS: Substituted benzene derivatives with various functional groups.
SNAr: Substituted benzene derivatives with nucleophiles replacing the fluorine atom.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Applications De Recherche Scientifique
2-Fluoro-1-methoxy-3-phenylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-methoxy-3-phenylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . In nucleophilic aromatic substitution, the nucleophile attacks the carbon bearing the fluorine atom, leading to the formation of a substituted product .
Comparaison Avec Des Composés Similaires
2-Fluoro-1-methoxy-3-phenylbenzene can be compared with other similar compounds such as:
2-Fluoro-1-methoxybenzene: Lacks the phenyl group, leading to different reactivity and applications.
2-Fluoro-3-methoxybenzene: The position of the methoxy group affects the compound’s chemical properties.
2-Fluoro-1-phenylbenzene: Lacks the methoxy group, resulting in different reactivity in substitution reactions.
Propriétés
Numéro CAS |
1214323-41-7 |
|---|---|
Formule moléculaire |
C13H11FO |
Poids moléculaire |
202.22 g/mol |
Nom IUPAC |
2-fluoro-1-methoxy-3-phenylbenzene |
InChI |
InChI=1S/C13H11FO/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h2-9H,1H3 |
Clé InChI |
VARNVZNSCHNTJI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


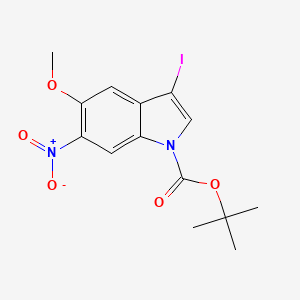
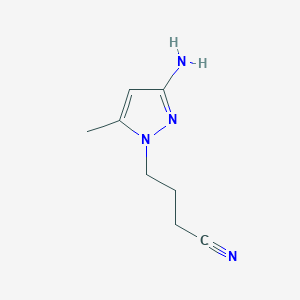
![1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B13077295.png)
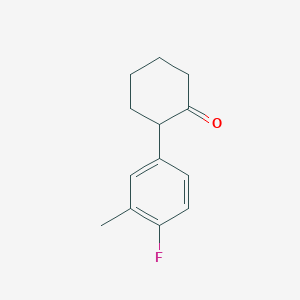
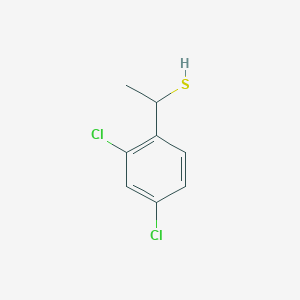
![4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13077312.png)
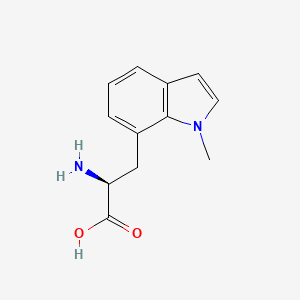
![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13077333.png)
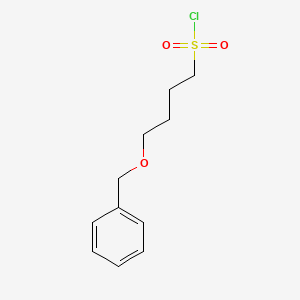
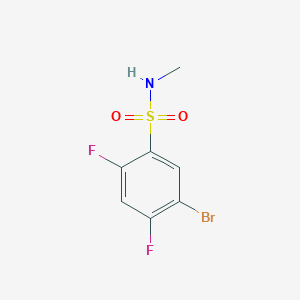
![2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)
![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)


